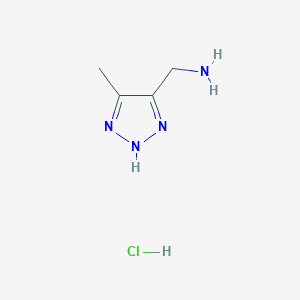

(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride” can be represented by the InChI code: 1S/C4H9ClN4 . This indicates that the compound contains 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 148.59. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications

(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to possess antimicrobial, antitumor, and antiviral properties. It has also been studied as a potential drug target for the treatment of Alzheimer's disease and other neurodegenerative disorders.

In agriculture, this compound has been used as a plant growth regulator, as it can enhance plant growth and increase yield. It has also been shown to have herbicidal properties, making it a potential alternative to traditional herbicides.

In material science, this compound has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs), which are porous materials that can be used for gas storage, separation, and catalysis.

Mechanism of Action

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 224.69 . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

The action of (5-Methyl-2H-triazol-4-yl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is stored at room temperature . Additionally, the compound’s efficacy could be influenced by the pH of the environment, as certain reactions are pH-dependent .

Advantages and Limitations for Lab Experiments

One advantage of using (5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride in lab experiments is its high purity and stability, which makes it easy to handle and store. It is also relatively inexpensive compared to other reagents used in organic chemistry reactions. However, one limitation of using this compound is its potential toxicity, especially at high concentrations. Therefore, proper safety precautions should be taken when handling this compound in the lab.

Future Directions

There are several future directions for the research and development of (5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride. One direction is to further investigate its potential applications in medicinal chemistry, particularly as a drug target for neurodegenerative disorders. Another direction is to explore its potential use as a plant growth regulator and herbicide, especially in sustainable agriculture practices. Additionally, further research can be done to optimize the synthesis method of this compound and develop new derivatives with improved properties.

Synthesis Methods

(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride can be synthesized using various methods, but the most common one involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with formaldehyde in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain this compound in its hydrochloride salt form.

Safety and Hazards

properties

IUPAC Name |

(5-methyl-2H-triazol-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-3-4(2-5)7-8-6-3;/h2,5H2,1H3,(H,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZWZWALNNVUQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389340.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2389344.png)

![ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2389346.png)

![6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2389347.png)

![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)

![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)